4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid
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Overview
Description
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methoxybenzene.
Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the butanoic acid moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2-chloro-5-methoxybenzene and succinic anhydride.
Catalyst Optimization: Optimizing the amount of aluminum chloride to ensure maximum yield.
Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-5-methoxyphenyl)-4-oxopentanoic acid: Similar structure with an additional carbon in the backbone.
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid ethyl ester: An ester derivative of the compound.
This compound methyl ester: Another ester derivative with a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups
Properties
Molecular Formula |
C11H11ClO4 |
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Molecular Weight |
242.65 g/mol |
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
RENWVIPRDMOUEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)CCC(=O)O |
Origin of Product |
United States |
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